Zizanal

Description

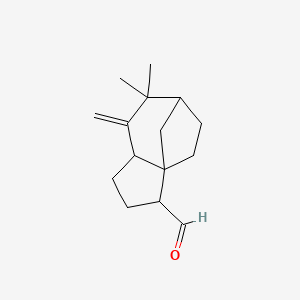

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carbaldehyde |

InChI |

InChI=1S/C15H22O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h9,11-13H,1,4-8H2,2-3H3 |

InChI Key |

ONCLDGVLVUPPIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C2)C(CCC3C1=C)C=O)C |

Origin of Product |

United States |

Phytogenesis and Natural Distribution of Zizanal

Biosource Identification: Chrysopogon zizanioides (L.) Roberty (Syn. Vetiveria zizanioides (L.) Nash)

The primary and exclusive natural source of Zizanal is the perennial grass Chrysopogon zizanioides, commonly known as vetiver. ijsart.comwikipedia.org This plant, belonging to the Poaceae family, is renowned for its dense and fibrous root system from which the commercially valuable vetiver essential oil is extracted through distillation. ijsart.comniscpr.res.invetiver.org The essential oil is a complex mixture of over 150 sesquiterpenoid compounds, with this compound being one of the characteristic aldehydes. niscpr.res.inijpsonline.com

Chrysopogon zizanioides is native to India and is now widely cultivated in tropical and subtropical regions across the globe, including Haiti, Indonesia, Réunion, China, Brazil, and Guatemala. wikipedia.orgniscpr.res.inijpsonline.comresearchgate.net The plant is a tufted grass that can grow up to 2 meters in height, but it is the extensive and aromatic root system, which can penetrate deep into the soil, that serves as the site of biosynthesis and accumulation of its essential oil. researchgate.netnparks.gov.sg

Chemodiversity Across Geographical Origins and Cultivars Affecting this compound Content

The chemical composition of vetiver oil, including the concentration of this compound, exhibits significant variation depending on its geographical origin. researchgate.net This chemodiversity is attributed to differences in soil composition, climate, and cultivation practices. For instance, vetiver oils from different regions such as Haiti, Java, and India possess distinct aromatic profiles due to the varying proportions of their chemical constituents. niscpr.res.inresearchgate.net

Haitian and Réunion vetiver oils are often characterized by a higher content of sesquiterpene alcohols, while Indonesian oils are richer in hydrocarbon derivatives. researchgate.net Studies have shown that the percentage of various compounds, including aldehydes like this compound, can differ notably between oils sourced from countries like Brazil, China, India, and Madagascar. ijpsonline.comresearchgate.net For example, a study comparing vetiver oils from nine different nations confirmed distinct chemical compositions. ijpsonline.comresearchgate.net This geographical variation underscores the importance of origin in determining the chemical fingerprint and quality of the oil. vetiver.org

The following table illustrates the reported variations in the major constituents of vetiver oil from different geographical locations, which can indirectly influence the relative percentage of this compound.

| Geographical Origin | Major Chemical Constituents | Reference |

| North India | Khusimol (B1673632), Khusinol, Germacrene-D, Junipene, γ-Muurolene | researchgate.net |

| South India | Eudesma-4,6-diene + β-vetispirene, β-vetivenene, Khusimol | niscpr.res.in |

| Haiti | High in sesquiterpene alcohols | researchgate.net |

| Indonesia | Rich in hydrocarbon derivatives | researchgate.net |

| Brazil | Khusimol, Eudesmol, Muurolene, Patchouli alcohol | ijpsonline.com |

Intra-Species Chemovariation and this compound Accumulation

Beyond geographical differences, there is significant chemical variation within the Chrysopogon zizanioides species itself, with different cultivars or "chemotypes" producing oils with distinct compositions. niscpr.res.in In India, two main types are recognized: the North Indian 'Bharatpur' type, which is wild and flowering, and the South Indian cultivated type, which is typically non-flowering. niscpr.res.inijpsonline.com The essential oils from these two varieties differ in their chemical profiles; for instance, North Indian vetiver oil is known for its laevorotatory properties and is rich in antipodal cadinane-type sesquiterpenes, while the South Indian variety is dextrorotatory. niscpr.res.inijpsonline.com

These inherent genetic differences lead to variations in the enzymatic pathways responsible for synthesizing the various sesquiterpenoids, which in turn affects the accumulation of specific compounds like this compound. researchgate.net Research has identified different genotypes that produce oils with unique aromatic notes, such as roseate and saffron, highlighting the genetic basis for this chemodiversity. niscpr.res.in The selection and cultivation of specific clones are crucial for producing vetiver oil with a desired chemical profile and consistent quality. psu.edu For example, a valerenol-rich chemotype of Vetiveria zizanioides has been identified in Jorhat, Assam, India, where valerenol was found to be the major component, a departure from typical compositions. vetiver.org

Co-occurrence and Structural Relationships with Analogous Phyto-Aldehydes

Within the complex mixture of vetiver essential oil, this compound co-exists with a number of structurally related compounds, most notably its stereoisomer, Epithis compound (B15287556).

This compound and Epithis compound: Stereoisomeric and Structural Elucidation Studies

This compound and Epithis compound are tricyclic sesquiterpenoid aldehydes that are frequently identified together in vetiver oil. vetiver.orgpsu.edu They are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The structural elucidation of these two compounds was a significant step in understanding the chemistry of vetiver oil. nih.govtramil.net

Elucidation of Zizanal Biosynthetic Pathways

Enzymatic Catalysis in Zizanal Biogenesis

The creation of this compound is fundamentally an enzymatic process. It begins with a universal precursor from the isoprenoid pathway, which is then transformed through a series of catalyzed reactions. nih.gov The key steps involve terpene synthases that create the core carbon skeleton, followed by tailoring enzymes that perform modifications like oxidation to yield the final aldehyde.

The central enzyme in the formation of the zizaene backbone is (+)-zizaene synthase (ZS), a type of terpene synthase (TPS). researchgate.netacs.org This enzyme is responsible for converting the acyclic C15 precursor, (2E,6E)-farnesyl diphosphate (B83284) (FDP), into the tricyclic olefin (+)-zizaene, the direct precursor to this compound and other related compounds like khusimol (B1673632). acs.orgmdpi.com ZS, isolated from the roots of vetiver (Chrysopogon zizanioides), is the key gatekeeper enzyme that initiates the complex cyclization cascade. mdpi.comresearchgate.net

Research into the substrate specificity of recombinant (+)-zizaene synthase has revealed its catalytic behavior with various prenyl diphosphate substrates. While it shows high fidelity for its native C15 substrate, its activity with other molecules varies significantly.

(2E,6E)-FDP (Native Substrate): When presented with its natural substrate, ZS exhibits high specificity, primarily producing (+)-zizaene (91.5%) and a minor amount of β-acoradiene (8.5%). This reaction is stable across different pH and temperature conditions, indicating a well-defined and stable active site conformation during catalysis. acs.orgresearchgate.net

C15 Isomers: The enzyme shows remarkable fidelity but different product outcomes when reacting with isomers of FDP. With (2E,6Z)-FDP, it produces a single product, (Z)-β-farnesene (100%). acs.orgacs.org In contrast, when supplied with (2Z,6E)-FDP, it yields a mix of products: (+)-zizaene (81.7%), β-acoradiene (12.8%), and (E)-β-farnesene (5.5%). acs.orgacs.org

C10 Substrates (Monoterpenes): ZS demonstrates significant catalytic promiscuity with C10 substrates like geranyl diphosphate (GPP) and neryl diphosphate (NPP). This is attributed to a large active site cavity that can accommodate the smaller C10 prenyl tail. acs.org This reaction yields a complex mixture of eight different acyclic, cyclic, and hydroxylated monoterpenes, including β-myrcene, limonene, and α-terpineol. acs.org

Table 1: Substrate Specificity and Product Distribution of (+)-Zizaene Synthase

| Substrate | Major Products | Relative Abundance (%) | Citation |

|---|---|---|---|

| (2E,6E)-Farnesyl Diphosphate | (+)-Zizaene | 91.5 | researchgate.net, acs.org |

| β-Acoradiene | 8.5 | researchgate.net, acs.org | |

| (2Z,6E)-Farnesyl Diphosphate | (+)-Zizaene | 81.7 | acs.org, acs.org |

| β-Acoradiene | 12.8 | acs.org, acs.org | |

| (E)-β-Farnesene | 5.5 | acs.org, acs.org | |

| (2E,6Z)-Farnesyl Diphosphate | (Z)-β-Farnesene | 100 | acs.org, acs.org |

| Geranyl Diphosphate (GPP) / Neryl Diphosphate (NPP) | Mixture of 8 monoterpenes | Variable | acs.org |

The formation of this compound begins with the intricate cyclization of (2E,6E)-FDP by zizaene synthase to form (+)-zizaene. While the precise enzymatic steps leading from (+)-zizaene to this compound are less characterized, they are believed to involve oxidation reactions catalyzed by other enzymes, such as cytochrome P450 monooxygenases. mdpi.com Intriguingly, there is also evidence that root-associated bacteria may be involved in the biosynthesis of several constituents of vetiver oil, including this compound. mdpi.com

The mechanism for the formation of the (+)-zizaene precursor is well-studied and proceeds through a series of carbocationic intermediates:

Ionization: The reaction begins with the cleavage of the diphosphate group from (2E,6E)-FDP, forming a (2E,6E)-farnesyl cation. acs.org

Isomerization and Cyclization: The farnesyl cation is isomerized and undergoes a 6,1-ring closure to form a bisabolyl cation intermediate. acs.org

Hydride Shift and Second Cyclization: A hydride shift is followed by a 10,6-cyclization, leading to the formation of an acorenyl cation. acs.orgresearchgate.net This step is a critical branching point.

Product Formation: From the acorenyl cation, two paths can occur. The primary path involves a final 3,11-cyclization and a subsequent carbocation cascade that, after deprotonation, yields the main product, the tricyclic (+)-zizaene. acs.org A secondary path involves a simple deprotonation of the acorenyl cation to form the side product, β-acoradiene. acs.org

Following the synthesis of the (+)-zizaene scaffold, subsequent oxidation steps are required to produce this compound. This typically involves the enzymatic conversion of a methyl group on the zizaene skeleton into an aldehyde functional group.

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production of this compound is controlled at the genetic level, with specific genes encoding the necessary biosynthetic enzymes. The expression of these genes is tightly regulated, ensuring that this compound is produced in the correct tissues (primarily roots in vetiver) and at appropriate developmental stages.

Through transcriptomic analysis of vetiver roots, researchers have identified and characterized several genes responsible for sesquiterpene biosynthesis. The gene encoding (+)-zizaene synthase (ZS) is the most critical, as it commits the FDP precursor to the zizaene pathway. mdpi.com Several distinct terpene synthase (TPS) genes have been isolated from different vetiver genotypes.

For example, a study of two contrasting Indian vetiver genotypes, 'CIM-Vridhi' (khusimol-rich) and 'CIMAP-Khusinolika' (khusinol-rich), led to the functional characterization of three full-length TPS genes: CZTPS1, CZTPS2, and CZTPS3. researchgate.net These enzymes were found to produce multiple sesquiterpenoids, highlighting the role of different synthases in creating the diverse chemical profile of vetiver oil. researchgate.net More recently, a chromosome-level genome assembly of vetiver identified VzTPS9 as a key terpene synthase involved in its volatile profile. pnas.org The heterologous expression of the zizaene synthase gene in microbial hosts like Escherichia coli has been successfully used to produce (+)-zizaene, demonstrating the gene's central role. researchgate.netmdpi.com

Table 2: Examples of Genes Involved in Zizaene Biosynthesis in Vetiver (Chrysopogon zizanioides)

| Gene Name | Encoded Enzyme/Protein | Putative Function | Citation |

|---|---|---|---|

| ZS | (+)-Zizaene Synthase | Catalyzes the cyclization of FDP to (+)-zizaene. | mdpi.com |

| CZTPS1 | Terpene Synthase 1 | Sesquiterpenoid biosynthesis. | researchgate.net |

| CZTPS2 | Terpene Synthase 2 | Sesquiterpenoid biosynthesis. | researchgate.net |

| CZTPS3 | Terpene Synthase 3 | Sesquiterpenoid biosynthesis. | researchgate.net |

| VzTPS9 | Terpene Synthase 9 | Contributes to the synthesis of volatile terpenes. | pnas.org |

The biosynthesis of terpenes, like other plant secondary metabolites, is transcriptionally regulated by a complex network of factors. mdpi.com This regulation involves transcription factors (e.g., from the MYB and bHLH families) that bind to promoter regions of biosynthetic genes, like ZS, to control their expression. mdpi.commdpi.com

Transcriptomic and gene expression studies in vetiver have shown that the genes involved in the sesquiterpene biosynthesis pathway are significantly upregulated in the roots, which corresponds to the primary site of vetiver oil accumulation. researchgate.net Furthermore, comparative transcriptome analysis between high and low oil-yielding vetiver ecotypes revealed that many transcripts involved in the mevalonate (B85504) (MVA) and MEP pathways, as well as several TPS genes, were differentially expressed, indicating that the regulation of precursor supply and the synthase activity itself are key control points. researchgate.net The expression of these genes is also influenced by developmental and environmental cues, allowing the plant to modulate the production of this compound and other terpenes in response to its physiological needs and external conditions. nih.gov

Agro-Ecological Factors Modulating this compound Biosynthesis

The production of this compound in vetiver is not static but is influenced by a range of agricultural and ecological factors. These external variables can impact the plant's metabolism and the expression of biosynthetic genes, thereby altering the final yield and chemical composition of the essential oil.

Furthermore, the availability of cofactors, such as the divalent metal ion Mg²⁺, is crucial for the function of terpene synthases. acs.org The concentration of these ions in the plant can be modulated by physical factors like light and nutrient uptake from the soil, suggesting an indirect regulatory link between the environment and this compound biosynthesis. acs.org There is also growing evidence that the plant's microbiome plays a role. Root-associated bacteria in vetiver may be directly involved in the biosynthesis of some of the oil's components, suggesting that soil microbial health is another important agro-ecological factor. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | Sesquiterpenoid Aldehyde |

| (+)-Zizaene | Sesquiterpene |

| (2E,6E)-Farnesyl Diphosphate (FDP) | Prenyl Diphosphate |

| Khusimol | Sesquiterpenoid Alcohol |

| β-Acoradiene | Sesquiterpene |

| (Z)-β-Farnesene | Sesquiterpene |

| (E)-β-Farnesene | Sesquiterpene |

| Geranyl Diphosphate (GPP) | Prenyl Diphosphate |

| Neryl Diphosphate (NPP) | Prenyl Diphosphate |

| β-Myrcene | Monoterpene |

| Limonene | Monoterpene |

| α-Terpineol | Monoterpenoid Alcohol |

| Bisabolyl Cation | Carbocation Intermediate |

| Acorenyl Cation | Carbocation Intermediate |

| Farnesyl Cation | Carbocation Intermediate |

| Epithis compound (B15287556) | Sesquiterpenoid Aldehyde |

Influence of Cultivation Regimes on this compound Yield and Composition

The yield and chemical profile of vetiver essential oil, which contains this compound, are significantly affected by agricultural practices. These practices include the choice of planting method, application of nutrients, and the age of the roots at harvest.

Research into the effects of different planting methods and fertilizer levels on vetiver (Vetiveria zizanioides ) has shown considerable impacts on the yield of essential oil. A study conducted in Dharwad, Karnataka, India, revealed that the planting method significantly influences oil yield. The bag method of planting resulted in a higher essential oil yield (85.3 kg/ha ) compared to other methods. chemijournal.com

The age of the vetiver roots at the time of harvest is another critical factor. Research indicates that vetiver roots aged between one and three years produce superior oil yields compared to older roots. researchgate.net Delays in harvesting and storage after harvesting can lead to a decrease in oil content. ccsenet.org

Table 1: Effect of Planting Method and Fertilizer Levels on Vetiver Essential Oil Yield

Data from a field experiment on Vetiveria zizanioides, illustrating the impact of different agricultural practices on essential oil production.

| Parameter | Cultivation Factor | Result (Essential Oil Yield) | Source |

|---|---|---|---|

| Planting Method | Bag Method | 85.3 kg/ha | chemijournal.com |

| Fertilizer Level (NPK) | 75:50:25 kg/ha | 78.4 kg/ha | chemijournal.com |

| High Nitrogen Application | Reduced Oil Yield | tandfonline.com | |

| Cultivation Condition | Normal Soil + Microbes | 0.27% | mdpi.com |

| Normal Soil | 0.18% | mdpi.com |

Impact of Environmental Stressors and Biotic Interactions on Biosynthetic Flux

The production of this compound is not only dependent on cultivation techniques but is also heavily influenced by the plant's interaction with its environment, including abiotic stresses and relationships with other organisms.

Environmental Stressors: Vetiver is known for its resilience to harsh environmental conditions, including drought, salinity, and the presence of heavy metals. nih.govmdpi.com However, these stressors can alter the plant's metabolic processes, including the biosynthesis of essential oil components.

Studies on drought stress have shown that while vetiver has adaptive mechanisms, severe water deficit can reduce root and shoot biomass. researchgate.net Conversely, moderate drought stress has been observed to positively affect the essential oil content in some plants, though extreme drought has a negative impact. nih.gov Research on vetiver under water deficit stress indicated that while growth parameters were reduced, the content of root essential oils increased. researchgate.net

Salinity is another major abiotic stress that affects plant productivity. mdpi.com In vetiver, increasing salinity levels can lead to a decrease in essential oil production. sabraojournal.org One study found that the highest essential oil yield was obtained in non-saline conditions, and production decreased as salinity levels rose. sabraojournal.org However, the plant shows remarkable tolerance, with some ecotypes adjusting physiologically to maintain growth under saline conditions. sabraojournal.org Heavy metal contamination can also affect the plant. While vetiver can accumulate high concentrations of metals like lead (Pb), copper (Cu), and zinc (Zn) in its roots, high levels of lead have been shown to have a detrimental effect on the oil composition. tandfonline.com

Biotic Interactions: One of the most significant biotic factors influencing this compound biosynthesis is the interaction between vetiver roots and soil microorganisms. mdpi.com There is compelling evidence that root-associated bacteria are involved in the biosynthesis of many compounds found in vetiver oil. mdpi.comnih.govresearchgate.net Axenic vetiver (grown in a sterile, microbe-free environment) produces only trace amounts of oil with a significantly different chemical composition compared to vetiver grown in natural soil. mdpi.comresearchgate.net This suggests that bacteria, living in close association with the essential oil-producing cells in the roots, metabolize precursors synthesized by the plant to create the complex blend of compounds, including this compound, found in the oil. mdpi.comnih.gov Some of these bacteria can use vetiver's oil sesquiterpenes as a carbon source and can induce the expression of a vetiver sesquiterpene synthase gene, further supporting their role in oil biogenesis. nih.gov

Vetiver also has notable interactions with insects. It is often used as a "trap crop" because it is highly attractive to certain pests, like the rice stem borer (Chilo suppressalis), for egg-laying, but larval survival on the plant is very low. ccsenet.orgpsu.edu This attraction is mediated by the volatile compounds emitted by the plant. This compound and its stereoisomer, epithis compound, have been identified as active insect-repellent compounds in vetiver oil, showing irritant activity against cockroaches and flies. mdpi.compsu.eduscribd.com This indicates that pressure from insect pests may influence the biosynthetic flux towards producing defensive compounds like this compound.

Table 2: Influence of Environmental and Biotic Factors on Vetiver Oil

Summary of research findings on how abiotic stress and biotic interactions affect vetiver essential oil yield and composition.

| Factor | Specific Stressor/Interaction | Observed Impact on Vetiver/Oil | Source |

|---|---|---|---|

| Abiotic Stress | Water Deficit | Increased root essential oil content. | researchgate.net |

| Salinity | Decreased essential oil production with increased salinity. | sabraojournal.org | |

| Heavy Metals (Lead) | Detrimental effect on oil composition. | tandfonline.com | |

| Biotic Interaction | Root-Associated Bacteria | Crucial for the biosynthesis of characteristic oil compounds; axenic plants produce little oil with a different composition. | mdpi.comnih.govresearchgate.net |

| Insects (e.g., Cockroaches, Flies) | This compound acts as a repellent, suggesting insect pressure may influence its production. | mdpi.compsu.edu |

Analytical Methodologies for Zizanal Isolation and Characterization

Advanced Extraction Techniques for Zizanal from Plant Matrix

Modern extraction techniques offer significant advantages over traditional methods, including higher efficiency, reduced solvent consumption, and operation at lower temperatures, which helps in preserving thermally sensitive compounds like this compound.

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SCE), is an innovative green technology for extracting essential oils. vetiver.org SFE offers several benefits over conventional methods, such as eliminating toxic solvent residues and preserving thermolabile components due to lower operating temperatures. ijche.com The solvating power of supercritical CO2 can be finely tuned by altering pressure and temperature, allowing for the selective extraction of specific compound classes.

Research has focused on optimizing SFE parameters to maximize the yield of essential oil from Vetiveria zizanioides roots. Key parameters include pressure, temperature, and extraction time. Studies have shown that pressure has a major linear effect on oil yield, while temperature and time have a lesser, though still significant, impact. researchgate.net Optimal yields are generally achieved at higher pressures and temperatures. For instance, one study identified optimal operating conditions of 190 bar, 50°C, and 100 minutes, which resulted in a yield of 1.38%, approximately four times higher than that from hydrodistillation. researchgate.net Another optimization study determined the best conditions to be a pressure of 22.61 MPa (226.1 bar) and a temperature of 35.41°C, achieving a predicted yield of 7.780%. spkx.net.cn

| Parameter | Optimized Value (Study 1) researchgate.net | Optimized Value (Study 2) uwi.edu | Optimized Value (Study 3) spkx.net.cn | Effect on Yield |

| Pressure | 190 bar | 220 bar | 22.61 MPa (226.1 bar) | Major linear positive effect; higher pressure increases solvating power and yield. researchgate.net |

| Temperature | 50°C | 50°C | 35.41°C | Lesser impact than pressure, but shows significant interaction with pressure. researchgate.net |

| Time | 100 min | Not specified | 90 min | Lesser impact than pressure. researchgate.net |

| CO2 Flow Rate | Not specified | 2 mL/min | 1.65 L/min | Influences extraction kinetics. |

| Resulting Yield | 1.38% | 4.75% | 7.78% (predicted) | Significantly higher than conventional methods. |

This table compiles data from various studies on the optimization of Supercritical Fluid Extraction for vetiver oil.

Carbon Dioxide-Expanded Ethanol (B145695) (CXE) is an emerging green extraction method that utilizes an eco-friendly solvent mixture to isolate essential oils. nih.gov This technique is presented as a promising alternative to both traditional distillation and SFE. researchgate.net The CXE process involves pressurizing ethanol with CO2, which modifies the solvent's properties, resulting in a prominent dissolving capability for solutes from the plant matrix. nih.govmdpi.com

Studies have demonstrated that CXE can achieve significantly higher extraction yields compared to other methods. mdpi.com Optimal conditions for CXE of vetiver oil were identified as a pressure of 8.4 MPa, a temperature of 50°C, an ethanol flow rate of 5 mL/min, and a CO2 mole fraction of 0.22. nih.govresearchgate.net Under these conditions, oil yields ranging from 5.12% to 7.42% were reported, substantially higher than yields from hydrodistillation (0.6%), indirect vapor distillation (0.3%–0.5%), and SFE (~5%). researchgate.netmdpi.comnih.gov The enhanced recovery is attributed to the improved mass transfer and solvating power of the CXE fluid. mdpi.com

| Parameter | Optimized Value nih.govresearchgate.net | Rationale/Effect |

| Pressure | 8.4 MPa | Influences the density and solvating power of the fluid. |

| Temperature | 50°C | Affects solvent properties and mass transfer rates. |

| Ethanol Flow Rate | 5 mL/min | Determines the consumption of the CXE fluid and contact time. |

| CO2 Mole Fraction | 0.22 | A slight change can influence the polarity of the fluid and affect oil yield. mdpi.com |

| Resulting Yield | 5.12% - 7.42% | Higher than hydrodistillation, steam distillation, and SFE. researchgate.netnih.gov |

This table outlines the optimized parameters for the Carbon Dioxide-Expanded Ethanol (CXE) extraction of vetiver oil.

Hydrodistillation (HD) and steam distillation (SD) are the most common conventional methods for extracting essential oils. researchgate.net In hydrodistillation, the plant material is boiled directly in water, while in steam distillation, steam is passed through the plant material. difference.wiki These methods are generally cheaper but have drawbacks, including lower yields, longer extraction times, and potential degradation of heat-sensitive compounds due to high temperatures. researchgate.netsemanticscholar.org

Comparative studies consistently show that advanced methods produce higher yields than conventional distillation. For example, SFE yielded approximately four times more oil than hydrodistillation in one study. researchgate.net Similarly, CXE yields (up to 7.42%) are substantially higher than those from hydrodistillation (0.6%) and steam distillation (0.23%-0.5%). researchgate.netnih.govtandfonline.com

The extraction method also influences the chemical composition of the oil. While both HD and SD can recover a similar number of compounds, the relative concentrations can differ. earthyard.com.au Hydrodistillation has been reported to give a slightly higher oil recovery (0.28%) compared to steam distillation (0.23%) for vetiver roots. tandfonline.com However, the high temperatures involved in both processes can lead to the loss of some volatile compounds and potential hydrolysis of certain components, which could alter the final profile of the oil and the purity of this compound. researchgate.netdifference.wiki

| Extraction Method | Typical Yield (%) | Advantages | Disadvantages |

| Hydrodistillation (HD) | 0.28% - 0.6% nih.govtandfonline.com | Simple, inexpensive equipment. earthyard.com.au | Lower yield, potential thermal degradation and hydrolysis of compounds, long extraction time. researchgate.netdifference.wiki |

| Steam Distillation (SD) | 0.23% - 0.5% mdpi.comtandfonline.com | Better for large-scale operations, preserves compounds better than HD. difference.wiki | Lower yield than advanced methods, can be less efficient in preserving purity compared to SFE. difference.wiki |

| Supercritical Fluid Extraction (SFE) | 1.38% - 7.78% researchgate.netspkx.net.cn | High yield, high purity, no solvent residue, preserves thermolabile compounds. | High initial equipment cost. |

| Carbon Dioxide-Expanded Ethanol (CXE) | 5.12% - 7.42% nih.govresearchgate.net | Very high yield, uses green solvent. | Newer technology, less commonly available. |

This table provides a comparative analysis of different extraction methods for vetiver oil.

Chromatographic and Spectrometric Approaches for this compound Identification and Quantification

Following extraction, sophisticated analytical techniques are required to separate, identify, and quantify this compound within the complex essential oil matrix, which can contain over 150 different compounds. phytojournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds in essential oils like vetiver oil. phytojournal.comekb.eg GC separates the individual components of the mixture based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. jnsciences.org

This method allows for the reliable identification of this compound by comparing its retention time and mass spectrum with those of known standards or with entries in spectral libraries like NIST. tubitak.gov.trresearchgate.net GC-MS is essential for creating a detailed chemical profile of the vetiver oil, revealing the presence and relative abundance of dozens of constituents, including sesquiterpenes, sesquiterpene alcohols, and aldehydes like this compound and Epithis compound (B15287556). niscair.res.inhorizonepublishing.com For more complex separations where co-elution is a problem, comprehensive two-dimensional gas chromatography (GC×GC-MS) can be employed to achieve superior resolution. nih.gov

| Parameter | Typical Setting | Purpose |

| GC System | Agilent, Shimadzu, Thermo Scientific phytojournal.comtubitak.gov.trmdpi.com | Performs the chromatographic separation. |

| Column | Capillary column (e.g., ZB-35 MS, HP-INNOWAX) phytojournal.comjnsciences.org | Stationary phase where separation of volatile compounds occurs. |

| Carrier Gas | Helium phytojournal.comjnsciences.org | Mobile phase that carries the sample through the column. |

| Injector Temperature | 250°C phytojournal.comtubitak.gov.tr | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Ramped, e.g., 50°C to 250°C at 5-8°C/min jnsciences.orgmdpi.com | Controls the elution of compounds based on their boiling points. |

| MS Detector | Quadrupole, Mass Selective Detector phytojournal.commdpi.com | Detects, ionizes, and fragments the eluted compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV tubitak.gov.trmdpi.com | Standard method for creating reproducible mass spectra. |

| Mass Range | m/z 30-700 mdpi.com | Range of mass-to-charge ratios scanned to build the mass spectrum. |

This table summarizes typical parameters for the GC-MS analysis of vetiver essential oil.

While GC-MS is excellent for identification, unambiguous structural elucidation of novel or isomeric compounds requires advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. mdpi.com Both ¹H-NMR and ¹³C-NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing chemical shifts, coupling constants, and through two-dimensional NMR techniques (like COSY and HSQC), the exact connectivity of atoms and the stereochemistry of molecules like this compound can be confirmed. mdpi.com NMR is particularly useful for distinguishing between closely related isomers, which might be challenging to resolve by MS alone. niscair.res.inresearchgate.net

Retention Index Data for this compound Identification in Complex Mixtures

The Kovats retention index system provides a standardized method for reporting gas chromatographic data, which aids in inter-laboratory comparisons and improves the reliability of compound identification. The retention index of a compound is dependent on the stationary phase of the gas chromatography column used for analysis. Stationary phases are broadly categorized as non-polar, semi-polar, and polar, each offering different separation characteristics based on the polarity of the analytes.

For this compound, a sesquiterpenoid with the IUPAC name Ziza-6(13)-en-12-al, retention index data has been reported on various types of capillary columns. This data is crucial for its unambiguous identification in complex matrices like vetiver oil, where numerous isomeric and structurally related compounds are present.

Research Findings on this compound's Retention Index

Scientific literature, particularly studies involving the chemical analysis of Vetiveria zizanioides (vetiver) essential oil, provides valuable data on the retention index of this compound. The analysis of vetiver oil is commonly performed using both non-polar and polar capillary columns to achieve comprehensive separation of its numerous constituents.

One of the most commonly used non-polar stationary phases is 5% phenyl-methylpolysiloxane, found in columns such as DB-5 and HP-5. These columns separate compounds primarily based on their boiling points and, to a lesser extent, their polarity. For this compound, a specific Kovats retention index has been documented on a CP-Sil-5CB column, which has a stationary phase chemically similar to DB-5.

On the other hand, polar columns, which typically have a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-Wax), separate compounds based on increasing polarity. The analysis of vetiver oil on both types of columns is a standard practice to confirm the identity of its components, as the elution order of compounds can differ significantly between polar and non-polar phases.

The following interactive table summarizes the reported Kovats retention index for this compound on a non-polar stationary phase.

| Compound Name | Stationary Phase | Retention Index (Kovats) |

| This compound | CP-Sil-5CB | 1649 |

Data sourced from The Pherobase. pherobase.com

The utilization of retention index data, in conjunction with mass spectral libraries, significantly enhances the confidence in the identification of this compound and other components in complex mixtures. The difference in retention indices on columns of different polarities provides an additional layer of confirmation, which is indispensable in the detailed chemical profiling of natural products.

Pharmacological and Biological Efficacy of Zizanal

Entomological Activity: Repellence and Insecticidal Action

Zizanal is one of several compounds within vetiver essential oil identified for its insect-repelling properties. maxwellsci.comcenderawasiharomatics.com Research into vetiver oil has consistently demonstrated its effectiveness against a range of arthropod pests, an activity to which this compound is a known contributor. ajol.infopsu.edu The oil has been noted for its topical irritant effect on insects such as flies and cockroaches. psu.edu

Efficacy Assessments Against Arthropod Pests (e.g., Periplaneta americana, Musca domestica, Solenopsis invicta, Ixodes scapularis)

Vetiver essential oil, containing this compound, has demonstrated repellent and toxic effects against several significant pests. maxwellsci.com It is recognized as a repellent for cockroaches (Periplaneta americana), flies (Musca domestica), ants, and ticks. maxwellsci.comcenderawasiharomatics.comresearchgate.net

Specific assessments of vetiver oil and its components have yielded quantitative data on this efficacy:

Periplaneta americana (American Cockroach): Vetiver oil is reported to have topical irritant activity on cockroaches. lsu.edu While specific LC50 values for this compound are not detailed, studies on other natural oils like clove oil have shown LC50 values of 1.5375 µl/cm² against adult P. americana. researchgate.net Another study found that a 32% concentration of a bar soap solution was the LC50 for American cockroaches after 24 hours. atlantis-press.com

Musca domestica (Housefly): Vetiver oil has been shown to be an effective repellent against houseflies, with studies indicating repellency rates of 93-100%. ajol.info this compound is listed among the key repellent compounds in the oil. ajol.info One study found that essential oils from vetiver leaf and root were the most toxic against the housefly compared to other tested plant oils. ajol.info

Solenopsis invicta (Red Imported Fire Ant): Vetiver oil and its component nootkatone (B190431) have demonstrated repellent and toxicant effects against fire ants. nih.gov In one test, vetiver oil at a concentration of 100 µg/g reduced the presence of fire ants in a treated area to 27.22% after 15 minutes, compared to 75.56% in the control group. nih.gov

Ixodes scapularis (Black-legged Tick): Vetiver oil and its extracts are noted for their repellent and toxicant properties against ticks. nih.govnih.gov Studies on vetiver oil have shown it can reduce oviposition and egg hatch in tick species, indicating its potential as an acaricidal agent. nih.gov Another component of vetiver oil, nootkatone, has been shown to be highly effective against I. scapularis nymphs, with effective repellent concentrations ranging from 3.3 to 6.6 µg/cm².

Efficacy of Vetiver Oil and its Components Against Various Arthropods

| Arthropod Pest | Species | Agent Tested | Efficacy Data | Source |

|---|---|---|---|---|

| Housefly | Musca domestica | Vetiver Oil | 93-100% Repellency | ajol.info |

| Red Imported Fire Ant | Solenopsis invicta | Vetiver Oil (100 µg/g) | 72.78% reduction in presence after 15 min | nih.gov |

| Red Imported Fire Ant | Solenopsis invicta | Nootkatone (100 µg/g) | 86.67% reduction in presence after 15 min | nih.gov |

| Cayenne Tick | Amblyomma cajennense | Vetiver Oil | Reduced oviposition and egg hatch | nih.gov |

| Cattle Tick | Rhipicephalus microplus | Vetiver Oil | Reduced oviposition and egg hatch | nih.gov |

Comparative Bioactivity Studies with Commercial Entomological Agents

The efficacy of vetiver oil and its constituents has been evaluated in the context of commercially available synthetic repellents, most notably DEET (N,N-diethyl-3-methylbenzamide).

In tests against the red imported fire ant (Solenopsis invicta), the efficacy of nootkatone, a component of vetiver oil, was compared to DEET. nih.gov Nootkatone exhibited both toxic and repellent effects. nih.gov While DEET is considered a benchmark repellent, providing long-lasting protection, maine.govesr.cri.nz research indicates that some natural compounds like those in vetiver oil can offer a viable alternative. For instance, studies have shown that higher concentrations of DEET generally correlate with longer protection times against mosquitoes. maine.gov A 23.8% DEET formulation provided a mean complete-protection time of over 300 minutes. maine.gov In contrast, some botanical repellents offered protection for less than 20 minutes. maine.gov However, another study found a novel repellent, BioUD (containing 2-undecanone, derived from wild tomato), to be an efficacious alternative to DEET, in some cases providing the same or greater repellency than 25-30% DEET formulations in field trials. nih.gov This highlights the potential for specific natural compounds, including those like this compound from vetiver, to compete with synthetic standards.

Comparative Repellency of Vetiver Components and Commercial Agents

| Pest | Agent 1 | Agent 2 | Finding | Source |

|---|---|---|---|---|

| Red Imported Fire Ant (Solenopsis invicta) | Nootkatone | DEET | Nootkatone was evaluated for its effectiveness in comparison to DEET, showing both toxicant and repellent effects. | nih.gov |

| Mosquitoes (various) | DEET (23.8%) | Botanical Repellents | DEET provided an average of 301.5 minutes of protection, while most tested botanical repellents provided less than 20 minutes. | maine.gov |

| Ticks (Haemaphysalis longicornis) | DEET-based repellents | Biont-derived repellents | Some biont-derived repellents showed efficacy comparable or superior to DEET-based products against ticks. | preprints.org |

| Mosquitoes (Aedes spp.) | BioUD (7.75% 2-undecanone) | DEET (25-30%) | BioUD provided the same or more repellency than DEET in field trials. | nih.gov |

Investigation of Neurobehavioral and Physiological Mechanisms of Action

Insecticides, by design, are neurotoxic to their target species. awri.com.au Their mode of action often involves the disruption of the insect's nervous system. awri.com.au This can occur through various mechanisms, such as interference with chemical neurotransmission or the modulation of ion channels. awri.com.au Common targets include the voltage-gated sodium channels, which are affected by pyrethroids, and the nicotinic acetylcholine (B1216132) receptor (nAChR), the target for neonicotinoids. preprints.org Other insecticides target the γ-aminobutyric acid (GABA) receptor. acs.org

While the specific neurobehavioral mechanism of this compound has not been fully elucidated, the repellent and insecticidal activities of sesquiterpenoids found in essential oils are generally attributed to their interaction with these neurological pathways. The irritant effect observed with vetiver oil on cockroaches and flies suggests a neurobehavioral response. psu.edulsu.edu These compounds can cause nervous system malfunctions leading to paralysis, or they can modify behavior, such as feeding or flying, to repel the insect from a treated area. awri.com.au

Anti-oviposition Properties and Larvicidal Effects

In addition to repelling adult insects, components of vetiver oil, including this compound, contribute to activities that disrupt the insect life cycle at earlier stages. researchgate.netajol.inforesearchgate.net

Anti-oviposition Properties: Extracts of vetiver oil have demonstrated anti-oviposition properties, deterring female insects from laying eggs on treated surfaces. maxwellsci.comresearchgate.netresearchgate.net This effect was noted when vetiver oil extracts were applied to Ceratitis capitata (Mediterranean fruit fly). maxwellsci.comresearchgate.net Studies on other plant oils have also shown significant oviposition deterrence against various insects, including houseflies. ajol.info A study on vetiver oil showed it could reduce the number of hatched larvae from eggs laid on a treated diet, suggesting either an anti-oviposition effect or ovicidal activity. ajol.info

Larvicidal Effects: Vetiver oil has demonstrated notable larvicidal activity, particularly against mosquito species. researchgate.net Essential oils from C. zizanioides have been shown to reduce the survival of tick larvae. nih.gov Standardized testing protocols, such as those from the World Health Organization, are used to determine the lethal concentrations (LC50 and LC90) of larvicides. who.intwho.int While specific LC50 values for this compound are not widely reported, the efficacy of the whole oil points to the contribution of its active components.

Lifecycle Disruption Effects of Vetiver Oil

| Activity | Target Species | Agent | Observed Effect | Source |

|---|---|---|---|---|

| Anti-oviposition | Ceratitis capitata | Vetiver Oil Extract | Demonstrated repellent and anti-oviposition properties. | maxwellsci.comresearchgate.net |

| Anti-oviposition / Ovicidal | Musca domestica | Vetiver Oil | Significantly reduced number of hatched larvae on treated diet. | ajol.info |

| Larvicidal | Amblyomma cajennense (Tick) | Vetiver Oil | Reduced larval survival. | nih.gov |

| Larvicidal | Rhipicephalus microplus (Tick) | Vetiver Oil | Reduced larval survival. | nih.gov |

Antimicrobial Spectrum of Activity (as a component of vetiver essential oil)

The biological efficacy of this compound extends to antimicrobial activity, where it is recognized as a key constituent contributing to the antibacterial properties of vetiver essential oil. researchgate.netacs.org

Antibacterial Efficacy Against Pathogenic Microorganisms

Vetiver essential oil and its extracts have been evaluated for their antibacterial activity against a variety of pathogenic microorganisms. These studies have confirmed a broad spectrum of action, with this compound being one of the active components responsible for these effects. researchgate.net

Research has demonstrated the efficacy of vetiver extracts against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a hexane (B92381) extract of V. zizanioides inhibited 75% of selected MRSA strains at Minimum Inhibitory Concentrations (MICs) ranging from 0.003 to 0.064 mg/mL. maxwellsci.com Another study reported MIC values for vetiver essential oil against Escherichia coli and Enterobacter cloacae at 15.63 µg/ml, and against Enterococcus faecalis at 31.25 µg/ml, indicating significant antibacterial potential. researchgate.net

Minimum Inhibitory Concentration (MIC) of Vetiver Oil/Extracts Against Pathogenic Bacteria

| Pathogen | Agent Tested | MIC Value | Source |

|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | V. zizanioides Hexane Extract | 0.003 - 0.064 mg/mL | maxwellsci.com |

| Escherichia coli | Vetiver Essential Oil | 15.63 µg/mL | researchgate.net |

| Enterobacter cloacae | Vetiver Essential Oil | 15.63 µg/mL | researchgate.net |

| Proteus vulgaris | Vetiver Essential Oil | 15.63 µg/mL | researchgate.net |

| Enterococcus faecalis | Vetiver Essential Oil | 31.25 µg/mL | researchgate.net |

Antifungal Efficacy Against Phytopathogens and Opportunistic Fungi

This compound, as a component of vetiver essential oil, has demonstrated notable antifungal properties against various phytopathogenic and opportunistic fungi. nih.govresearchgate.net Phytopathogenic fungi are responsible for significant crop losses, while opportunistic fungi can cause infections in immunocompromised individuals. frontiersin.orgnih.gov The investigation into natural antifungal agents like this compound is driven by the need for alternatives to synthetic fungicides, which can have negative environmental and health impacts. frontiersin.org

The antifungal activity of vetiver essential oil, containing this compound, is attributed to the complex mixture of its constituent compounds, which can act synergistically. niscpr.res.in Phenolic compounds and flavonoids, also found in plant extracts, are known to exert antifungal activity by disrupting the fungal cell membrane integrity and inducing apoptotic-like mechanisms. researchgate.net

Table 1: Antifungal Activity of Vetiver Essential Oil Against Select Fungi

| Fungal Species | Type | Efficacy of Vetiver Oil |

| Curvularia lunata | Phytopathogen | Moderate to High |

| Drechslera biseptata | Phytopathogen | Moderate to High |

| Fusarium solani | Phytopathogen | Moderate to High |

| Candida albicans | Opportunistic Fungus | Variable |

This table is a representation of findings on the antifungal activity of vetiver essential oil, of which this compound is a component. The efficacy levels are generalized from various studies.

Phytotoxic and Allelopathic Interactions of this compound (as a component of vetiver essential oil)

Herbicidal Potential and Mechanism of Action

Vetiver essential oil, which contains this compound, has demonstrated significant phytotoxic and allelopathic properties, suggesting its potential as a natural herbicide. researchgate.netniscpr.res.in Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Vetiver oil has been shown to inhibit the germination and seedling growth of several common weed species. niscpr.res.in

The herbicidal activity of vetiver oil is linked to its complex chemical composition. Studies have investigated the effects of vetiver oil and its components on various plants. For instance, vetiver oil was found to be phytotoxic to seedlings of common lambsquarters and redroot pigweed. researchgate.net Furthermore, it has been observed to reduce the plant height, root length, and dry weight of pea plants. researchgate.net

The mechanism of action for the herbicidal effects of vetiver oil likely involves the synergistic action of its various constituents, including sesquiterpenes like this compound. These compounds can interfere with essential plant physiological processes. For example, some constituents of vetiver oil, such as eugenol, have been shown to be phytotoxic to various seedlings. researchgate.net The allelopathic interactions are complex; for instance, vetiver has been observed to promote the growth of Jatropha curcas seedlings while inhibiting the growth of Ricinus communis seedlings. vetiver.org This suggests a selective nature of its phytotoxic effects. vetiver.org

Table 2: Herbicidal Effects of Vetiver Essential Oil on Various Plant Species

| Plant Species | Effect |

| Redroot Pigweed | Inhibition of germination and seedling expansion |

| Common Lambsquarters | Inhibition of germination and seedling expansion |

| Pea (Pisum sativum) | Reduced plant height, root length, and dry weight |

| Jatropha curcas | Promoted seedling growth |

| Ricinus communis | Inhibited seedling growth |

Antioxidant Capacity and Reactive Oxygen Species Scavenging (as a component of vetiver essential oil)

In Vitro and In Vivo Antioxidant Assays

Vetiver essential oil, containing this compound, exhibits significant antioxidant properties. ijpsonline.comnih.gov Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are unstable molecules that can lead to oxidative stress. ajol.info The antioxidant capacity of vetiver oil has been evaluated through various in vitro and in vivo assays. nih.govajol.info

In vitro assays are conducted in a controlled laboratory setting. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the Fe2+ metal chelating assay. nih.gov Studies have shown that vetiver oil possesses strong free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) and alpha-tocopherol. nih.gov For example, a 10 microL/mL solution of vetiver oil in methanol (B129727) demonstrated approximately 93% free radical scavenging activity in the DPPH assay. nih.gov However, its metal chelating capacity was found to be relatively weaker. nih.gov The antioxidant activity is often correlated with the total phenolic content of the extract. ajol.info

The extraction method can influence the antioxidant activity of the resulting vetiver oil. nih.govmdpi.com For instance, the median inhibitory concentration (IC50), the concentration of an antioxidant required to decrease the initial DPPH radical concentration by 50%, varies depending on the extraction technique. nih.govmdpi.com Lower IC50 values indicate higher antioxidant activity. mdpi.com

In vivo studies, conducted in living organisms, have also supported the antioxidant potential of vetiver extracts. ajol.info For instance, ethanolic extracts of Vetiveria zizanioides roots have been shown to effectively scavenge free radicals like superoxide (B77818) anions and hydroxyl radicals. ajol.info

Table 3: In Vitro Antioxidant Activity of Vetiver Essential Oil

| Assay | Result | Comparison |

| DPPH Free Radical Scavenging | ~93% activity (10 µL/mL oil) | Comparable to BHT and alpha-tocopherol |

| Fe2+ Metal Chelating | ~34% activity (10 µL/mL oil) | Weaker than EDTA |

| Superoxide Anion Scavenging (IC50) | 130.36±6.13 µg/ml (ethanolic extract) | Standard ascorbic acid: 100.33±2.61 µg/ml |

Emerging Research Paradigms and Future Outlook for Zizanal Studies

Computational Chemistry and Molecular Modeling of Zizanal Interactions

Computational chemistry and molecular modeling are increasingly vital tools for understanding the interactions of natural compounds like this compound at a molecular level. tjnpr.org These methods allow researchers to predict and analyze the binding of small molecules to protein targets with a significant degree of accuracy, making them essential in fields like drug discovery. tjnpr.org

One area of investigation has been the interaction of this compound with specific enzymes. For instance, molecular docking studies have been employed to predict the binding affinity of this compound and other phytochemicals to protein targets. tjnpr.orgnih.gov In a study investigating the inhibition of the DPP-4 enzyme, implicated in type 2 diabetes, this compound was one of several compounds from Iranian Oliveria decumbens to be analyzed. tjnpr.org The study calculated the binding energy of this compound to the DPP-4 active site. tjnpr.org

Table 1: Predicted Binding Energy of Selected Compounds to DPP-4 Enzyme

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Myristicin | - |

| β-Elemene | -4.72603416 |

| α-Eudesmol | -4.67303276 |

| γ-Cadinene | -4.54492235 |

| This compound | -4.35573578 |

Data sourced from a molecular docking study on constituents of Iranian Oliveria decumbens. tjnpr.org

Furthermore, molecular modeling has been instrumental in elucidating the catalytic mechanisms of enzymes involved in the biosynthesis of this compound's precursors. For example, studies on (+)-zizaene synthase (ZS), a key enzyme in the biosynthesis of khusimol (B1673632) (for which zizaene is a precursor), have utilized docking models to understand substrate binding and conformational changes during catalysis. acs.org These models have shown how the enzyme's active site closes around the substrate, (2E,6E)-farnesyl diphosphate (B83284) (FDP), stabilized by interactions with surrounding residues. acs.org Such detailed molecular insights are foundational for future protein engineering efforts. acs.org

The process of molecular docking typically involves several steps:

Downloading the 3D structure of the target protein from a database like the Protein Data Bank. tjnpr.org

Preparing the ligand (e.g., this compound) and the enzyme, including energy minimization. tjnpr.org

Docking the ligand into the active site of the enzyme to predict the best binding conformation. tjnpr.org

Calculating the binding energy of the resulting complex. tjnpr.org

These computational approaches provide a rapid and cost-effective means of screening compounds and generating hypotheses for further experimental validation. tjnpr.org

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The production of valuable natural compounds like this compound and its precursors is a key focus of metabolic engineering and synthetic biology. uni-hannover.degenscript.com These fields aim to modify the metabolism of microorganisms, turning them into cellular factories for the production of specific chemicals. genscript.comejbiotechnology.info This approach offers a more reliable and sustainable alternative to traditional extraction from natural sources, which can be affected by factors like natural disasters. uni-hannover.de

A significant area of research has been the biotechnological production of (+)-zizaene, the immediate precursor to khusimol, a major component of vetiver oil. uni-hannover.de One study focused on engineering Escherichia coli for this purpose. The researchers characterized the zizaene synthase enzyme, which is critical for khusimol biosynthesis, and systematically engineered the metabolic pathway in E. coli to enhance (+)-zizaene titers. uni-hannover.de

Key strategies in this metabolic engineering effort included:

Enzyme Characterization: A SUMO-fused zizaene synthase variant was overexpressed in E. coli, yielding 90% (+)-zizaene in vitro. uni-hannover.de

Pathway Modulation: The mevalonate (B85504) pathway was engineered, and two copies of the zizaene synthase gene were introduced into a multi-plasmid strain to optimize (+)-zizaene production. uni-hannover.de

Fermentation Optimization: Further improvements were achieved by optimizing fermentation conditions such as IPTG concentration, media composition, pH, and temperature, resulting in a (+)-zizaene titer of 25 mg L−1. uni-hannover.de

Synthetic biology provides a powerful toolkit for these endeavors, enabling the design and construction of new biological parts, devices, and systems. hudsonlabautomation.com This includes engineering biosynthetic pathways and enzymes to increase yield or create novel products, and developing host organisms as "cell factories". genscript.com The advantages of using synthetic biology for chemical production include improved production processes, the creation of biodegradable and less toxic products, cost and time savings, and a reduced environmental footprint. genscript.com

Recent advances in synthetic biology, such as CRISPR/Cas technology, artificial scaffold systems, and machine learning, are expected to further enhance the production of bioactive compounds in microbial hosts. frontiersin.org These tools can be used to precisely edit genomes, spatially organize enzymes to improve efficiency, and predict optimal metabolic pathways. frontiersin.org

Unraveling Synergistic and Antagonistic Effects of this compound in Multi-Component Systems

Research into the effects of chemical mixtures is a complex field. terraindex.com The combination of multiple active ingredients is a common strategy in the development of products like plant protection agents to enhance efficacy. biorxiv.org However, predicting the outcome of these combinations can be challenging. terraindex.com

Studies have investigated the synergistic effects of vetiver oil, which contains this compound, with other natural compounds for pest repellent applications. For example, a study on the repellent activity of β-caryophyllene oxide (BCO) and vetiver oil (VO) against several mosquito species found that mixtures of the two compounds generally had a stronger effect than the individual components. nih.govmdpi.com The greatest synergistic effect was observed with a BCO + VO ratio of 1:2 against Anopheles minimus and Culex quinquefasciatus. nih.govmdpi.com

Table 2: Escape Response of Mosquitoes to β-Caryophyllene Oxide (BCO) and Vetiver Oil (VO) Mixtures

| Mosquito Species | Treatment | Escape Percentage (%) (Non-contact) | Escape Percentage (%) (Contact) |

|---|---|---|---|

| An. minimus | BCO + VO (1:1) | 61.54 | 80.39 |

| BCO + VO (1:2) | 74.07 | 78.18 | |

| Cx. quinquefasciatus | BCO + VO (1:1) | 51.85 | 75.47 |

| BCO + VO (1:2) | 55.36 | 83.64 | |

| Ae. aegypti | BCO + VO (2:1) | 40.35 | 53.70 |

| Ae. albopictus | BCO + VO (2:1) | - | 67.27 |

Data represents the percentage of mosquitoes escaping from a treated chamber. nih.gov

Another study examined binary mixtures of vetiver oil and Andrographis paniculata crude extract for repellency against Aedes aegypti. mdpi.com The results indicated that a mixture at a 1:4 ratio was more effective than DEET, a common synthetic repellent. mdpi.com These findings highlight the potential for developing more effective and potentially safer natural repellents by harnessing synergistic interactions. nih.govresearchgate.net

The mechanisms underlying these interactions can be complex. In some cases, compounds may compete for the same binding sites on a target protein, leading to antagonistic effects. terraindex.com In other instances, one compound may enhance the uptake or inhibit the detoxification of another, resulting in synergism. awsjournal.org Mathematical models are often used to differentiate between additive, synergistic, and antagonistic effects. apsnet.org

Interdisciplinary Research on this compound for Sustainable Pest Management Strategies

This compound, as a component of vetiver oil, is a subject of interdisciplinary research aimed at developing sustainable pest management strategies. vetiver.orgresearchgate.net This research integrates principles from chemical ecology, entomology, and agricultural science to create environmentally friendly pest control methods. psu.eduresearchgate.net

One promising approach is the use of vetiver grass as a "trap crop" in integrated pest management (IPM) systems. vetiver.orgpsu.edu IPM is a holistic strategy that utilizes a combination of techniques, including biological control, habitat manipulation, and the use of resistant plant varieties, to manage pest populations while minimizing reliance on synthetic pesticides. ca.gov Vetiver grass has been shown to be attractive to certain stem borer moths for egg-laying, but the larvae are unable to complete their life cycle on the plant, making it a "dead-end" trap. researchgate.net

The chemical constituents of vetiver oil, including this compound and its stereoisomer epithis compound (B15287556), are known for their insect-repellent properties. vetiver.orgresearchgate.netnih.gov This repellent activity contributes to the effectiveness of vetiver grass in pest management. researchgate.net Research has demonstrated the potential of vetiver and its components as natural and efficient alternatives for insect control. nih.gov

Interdisciplinary studies are crucial for optimizing the use of vetiver in IPM. This includes:

Understanding Pest Behavior: Research on the oviposition preferences of pests like Chilo partellus helps in understanding how vetiver functions as a trap crop. vetiver.org

Enhancing Natural Enemy Populations: Vetiver grass can also serve as a refuge for the natural enemies of various pest species, thereby contributing to biological control. vetiver.orgpsu.edu

Developing Integrated Systems: Combining the use of vetiver as a trap crop with other IPM tactics, such as the use of resistant crop varieties and appropriate soil cultivation methods, can lead to more robust and sustainable pest management. vetiver.org

The development of sustainable pest management is a global priority, with policies in many regions encouraging a reduction in the use of high-risk pesticides. mdpi.com Interdisciplinary research on natural compounds like this compound and the plants that produce them is essential for providing farmers with effective and environmentally sound alternatives. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions about Zizanal's chemical mechanisms?

- Begin by identifying gaps in existing literature, such as unresolved interactions or understudied properties of this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring they are specific and measurable. For example: "How does this compound's stereochemistry influence its binding affinity to [specific receptor] under varying pH conditions?"

- Validate the relevance of questions through peer feedback and alignment with recent publications in high-impact journals .

Q. What are best practices for conducting a literature review on this compound's physicochemical properties?

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND solubility AND stability"). Prioritize studies published in the last 5–7 years but include seminal works for historical context.

- Critically evaluate sources for methodological rigor, such as sample sizes, reproducibility protocols, and statistical validity .

Q. Which data collection methods are optimal for preliminary studies on this compound?

- Combine experimental assays (e.g., HPLC for purity analysis, NMR for structural confirmation) with computational modeling (e.g., DFT calculations for electronic properties).

- Ensure data triangulation by cross-referencing results with spectroscopic databases (e.g., SDBS, NIST) .

Advanced Research Questions

Q. How to design experiments isolating this compound's effects in complex biological systems?

- Step 1 : Use knockout models or selective inhibitors to eliminate confounding variables (e.g., enzyme activity).

- Step 2 : Employ dose-response curves to establish causality. For example, "this compound's IC50 in [cell line] under hypoxia vs. normoxia."

- Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials .

Q. What methodologies resolve contradictions in this compound's reported bioactivity data?

- Meta-analysis : Pool data from multiple studies to identify trends or outliers. Use tools like RevMan for statistical heterogeneity assessment.

- Sensitivity analysis : Test variables such as solvent polarity, temperature, or assay type (e.g., in vitro vs. in vivo) to pinpoint discrepancies .

Q. How can replication studies on this compound's synthesis improve reproducibility?

- Provide granular details in methods: reagent lot numbers, equipment calibration logs, and reaction monitoring techniques (e.g., TLC vs. GC-MS).

- Share datasets via repositories like Zenodo or Figshare to facilitate third-party validation .

Methodological Frameworks

Interdisciplinary approaches for studying this compound's environmental impact

- Combine analytical chemistry (e.g., LC-MS/MS for trace detection) with ecotoxicology models (e.g., Daphnia magna assays).

- Use systems biology tools (e.g., KEGG pathway mapping) to predict biodegradation pathways .

Data Analysis and Reporting

Avoiding Common Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.